molecular formula C17H11Cl2NO4 B11551685 ethyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

ethyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11551685
M. Wt: 364.2 g/mol
InChI Key: BAYGKOSNXGKCAV-UHFFFAOYSA-N
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Description

ETHYL 4-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE: is a synthetic organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a benzoate ester group and a dichlorinated isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the reaction of 4-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy or amine derivatives .

Scientific Research Applications

ETHYL 4-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: ETHYL 4-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H11Cl2NO4

Molecular Weight

364.2 g/mol

IUPAC Name

ethyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C17H11Cl2NO4/c1-2-24-17(23)9-3-5-10(6-4-9)20-15(21)11-7-13(18)14(19)8-12(11)16(20)22/h3-8H,2H2,1H3

InChI Key

BAYGKOSNXGKCAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

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